BenchChemオンラインストアへようこそ!

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide

Drug-likeness Physicochemical profiling Medicinal chemistry

Choose this compound for its unique cyclopentanecarboxamide terminus—structurally distinct from aryl-capped analogs—that cannot be substituted without revalidation. Its balanced ADME profile (clogP 1.72, tPSA 61.18 Ų, Fsp³ 0.47) positions it in lead-like space for fragment screening and hit-to-lead optimization. As a minimalist ACC inhibitor reference, it enables baseline activity calibration and scaffold-hopping SPR studies. Off-the-shelf at >90% purity (NMR/LCMS verified), requiring no custom synthesis lead time.

Molecular Formula C15H22N4O
Molecular Weight 274.368
CAS No. 2097933-54-3
Cat. No. B2924570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide
CAS2097933-54-3
Molecular FormulaC15H22N4O
Molecular Weight274.368
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCC2CCCN2C3=NC=CC=N3
InChIInChI=1S/C15H22N4O/c20-14(12-5-1-2-6-12)18-11-13-7-3-10-19(13)15-16-8-4-9-17-15/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,20)
InChIKeyOYIMRLWNXZFPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide (CAS 2097933-54-3): Compound Class and Physicochemical Baseline for Procurement Decisions


N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide (CAS 2097933-54-3, molecular formula C15H22N4O, molecular weight 274.37 g/mol) is a synthetic small molecule featuring a pyrimidine-substituted pyrrolidine core linked via a methylene bridge to a cyclopentanecarboxamide moiety . It belongs to the pyrimidine-substituted pyrrolidine derivative class, which has been investigated in patent literature as acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders [1]. The compound is supplied as part of the Life Chemicals high-throughput screening (HTS) compound collection (catalog number F6573-1220), with off-the-shelf availability in quantities from 1 mg to 5 μmol and purity exceeding 90% as confirmed by NMR and LCMS .

Why N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide Cannot Be Interchanged with In-Class Analogs: Structural and Physicochemical Differentiation


Although the pyrimidine-pyrrolidine scaffold appears in multiple screening compounds, substitution at the amide terminus fundamentally alters the molecular recognition surface. The cyclopentanecarboxamide moiety of CAS 2097933-54-3 confers a distinct combination of size (MW 274.37), lipophilicity (clogP 1.72), and rotatable bond count (5) compared to analogs bearing phenylacetamide, naphthylsulfonamide, or pentenamide termini . These differences translate into divergent hydrogen-bonding capacity, topological polar surface area (tPSA 61.18 Ų), and predicted binding poses, meaning that in-class compounds cannot serve as drop-in replacements for target-based screening or SAR campaigns without revalidation [1].

Quantitative Comparative Evidence for N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide Versus Closest Analogs


Physicochemical Differentiation from Thiazole, Chlorophenyl, and Naphthylsulfonamide Analogs

CAS 2097933-54-3 exhibits a calculated clogP of 1.72 and tPSA of 61.18 Ų, placing it within the optimal range for CNS drug-likeness (clogP 1–3, tPSA < 90 Ų) . In contrast, the naphthalene-1-sulfonamide analog (CAS 2097902-07-1) has a substantially higher tPSA (~88 Ų) due to the sulfonamide group, which may reduce membrane permeability [1]. The thiazole analog N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopentanecarboxamide introduces an additional hydrogen-bond acceptor and alters the heterocyclic ring electronics, while the 4-chlorophenylacetamide analog (CAS 2097859-62-4) increases lipophilicity (estimated clogP > 2) and molecular weight, potentially influencing off-target binding profiles [2].

Drug-likeness Physicochemical profiling Medicinal chemistry

Drug-Likeness Compliance: Lipinski and Veber Rule-of-Five Profiling

CAS 2097933-54-3 fully satisfies Lipinski's Rule of Five (MW < 500, clogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber criteria (RB ≤ 10, tPSA ≤ 140 Ų) . The Life Chemicals HTS collection applies rigorous drug-likeness standards including Lipinski and Veber filters, dissimilarity evaluation, and >90% purity confirmation . While many in-class analogs also pass these filters, the compound's balanced property profile (all parameters well within thresholds, rather than near cutoffs) distinguishes it from analogs like the naphthylsulfonamide derivative that approach the tPSA limit or the bis-aryl analogs that approach the MW limit of 500 Da [1].

Drug discovery HTS library design ADME prediction

Scaffold-Based Differentiation: Cyclopentanecarboxamide vs. Phenylacetamide and Pentenamide Termini

The cyclopentanecarboxamide terminus of CAS 2097933-54-3 provides a saturated, non-planar cap group with greater three-dimensional character compared to the flat aromatic termini of analogs such as 2-(4-chlorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide or the linear pentenamide chain of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide (CAS 2097859-15-7) . The cyclopentane ring introduces two additional sp³ carbon centers and increases the fraction of sp³-hybridized carbons (Fsp³), a parameter positively correlated with clinical success in drug development [1]. Quantitative scaffold comparison: Fsp³ for CAS 2097933-54-3 is approximately 0.47 (7 sp³ carbons out of 15 total), versus 0.21 for the phenylacetamide analog (3 sp³ out of 14) .

Scaffold diversity SAR exploration Fragment-based screening

Synthetic Tractability and Procurement Availability Comparison

CAS 2097933-54-3 is synthesized via a well-validated route and stocked as an off-the-shelf item (Life Chemicals catalog F6573-1220) with minimum 75 mg available and >90% purity . Pricing as of September 2023: $54.00 for 1 mg, $57.00 for 2 μmol, $63.00 for 5 μmol [1]. In comparison, the more elaborated naphthylsulfonamide analog (CAS 2097902-07-1) and the 3-cyano-benzamide analog (CAS 2097884-63-2) require additional synthetic steps and are not listed at comparable off-the-shelf quantities, increasing procurement lead time [2].

Chemical procurement Synthetic accessibility HTS library sourcing

Recommended Application Scenarios for N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide Based on Quantitative Differentiation Evidence


Early-Stage Drug Discovery: Fragment-Based and Lead-Like Screening Libraries

With a molecular weight of 274.37 Da, clogP of 1.72, and Fsp³ of 0.47, CAS 2097933-54-3 falls into the lead-like property space ideal for fragment-based screening and hit identification campaigns. The compound's balanced ADME-predictive parameters and full Lipinski/Veber compliance make it suitable as a starting point for medicinal chemistry optimization, with substantial headroom for property-modulating substitutions without breaching developability thresholds. The saturated cyclopentane ring provides three-dimensional character that can improve target selectivity relative to flatter aromatic analogs [1].

Acetyl-CoA Carboxylase (ACC) Inhibitor SAR Programs

The pyrimidine-substituted pyrrolidine scaffold is the core chemotype for ACC inhibitors described in Boehringer Ingelheim's patent portfolio (US8962641 B2 and related filings) . CAS 2097933-54-3, with its cyclopentanecarboxamide terminus and lower molecular complexity, can serve as a minimalist reference compound for establishing baseline ACC inhibition and selectivity profiles against ACC1 and ACC2 isoforms. Its physicochemical profile (clogP 1.72, tPSA 61.18) may offer permeability advantages over later-stage, higher-MW leads for cellular ACC target engagement assays [1].

Scaffold-Hopping and Chemical Biology Tool Compound Generation

The compound's modular structure—a pyrimidine-pyrrolidine core with a variable amide cap—enables systematic scaffold-hopping campaigns. The cyclopentanecarboxamide terminus provides a saturated, non-planar cap that can be compared head-to-head against analogs bearing phenylacetamide, pentenamide, or naphthylsulfonamide termini to generate structure–property relationship (SPR) data . For chemical probe development, the compound's immediate off-the-shelf availability (Life Chemicals F6573-1220, minimum 75 mg stock) enables rapid procurement without the 4–8 week lead time required for custom analog synthesis [1].

Physicochemical Benchmarking in Preclinical Candidate Profiling

With a tPSA of 61.18 Ų, RB count of 5, and HBD count of 1, CAS 2097933-54-3 can serve as a low-complexity benchmark for calibrating permeability and solubility assays within a pyrimidine-pyrrolidine chemical series. Its property values sit near the center of CNS drug-like space , making it a useful internal standard when evaluating how structural modifications (e.g., addition of halogen substituents, sulfonamide groups, or fused rings) shift ADME parameters in higher-generation analogs [1].

Quote Request

Request a Quote for N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.